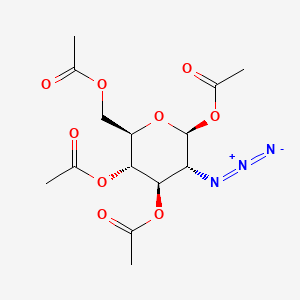

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

Descripción general

Descripción

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an azido group at the second carbon position and acetyl groups at the first, third, fourth, and sixth positions. It is widely used in synthetic organic chemistry, particularly in the synthesis of glycosyl donors and other carbohydrate derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized from D-glucosamine through a series of acetylation and azidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative to traditional azide transfer reagents, providing a reliable method for large-scale synthesis .

Análisis De Reacciones Químicas

Reduction of the 2-Azido Group to an Amine

The azide group at the C-2 position serves as a latent amine, which can be selectively reduced to enable further functionalization. This transformation is pivotal for generating 2-amino-2-deoxy-D-glucopyranose derivatives.

-

Reduction methods :

Outcome : The reduction yields a free amine, enabling subsequent conjugation or glycosylation reactions critical for synthesizing heparin-like GAGs and other bioactive molecules .

Glycosylation Reactions

The non-participating nature of the 2-azido group allows stereochemical control during glycosylation, making this compound valuable for forming α- or β-linked glycosides.

The absence of neighboring-group participation by the azide enables precise control over glycosidic bond formation, a feature exploited in synthesizing complex glycans .

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Biological Activities

1. α-Glucosidase Inhibition

One of the primary applications of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is its role as an inhibitor of the enzyme α-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for antidiabetic medications. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase. For instance, certain synthesized derivatives showed IC50 values significantly lower than those of established drugs like acarbose .

2. Antidiabetic Potential

Due to its ability to inhibit α-glucosidase, this compound has been investigated for its antidiabetic properties. The inhibition of carbohydrate absorption in the intestines can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Mecanismo De Acción

The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose acts as a latent amine, which can be re-accessed through reduction. This property is particularly useful in glycosylation reactions, where the azido group facilitates the formation of glycosidic bonds. The acetyl groups protect the hydroxyl groups during these reactions, ensuring selective reactivity .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: Similar structure with a galactose backbone instead of glucose.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl acetate: Similar structure with an additional acetyl group at the second position.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its specific combination of acetyl and azido groups, which provide both protection and reactivity in synthetic applications. Its ability to act as a glycosyl donor and its role in selective glycosylation reactions make it a valuable compound in carbohydrate chemistry .

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose (CAS Number: 80321-89-7) is a derivative of deoxyglucose that has garnered interest in biochemical research due to its potential applications in glycobiology and medicinal chemistry. This compound is characterized by the presence of an azido group, which enhances its reactivity and utility in various chemical reactions, particularly in glycosylation and click chemistry.

- Molecular Formula : C14H19N3O9

- Molecular Weight : 373.318 g/mol

- Melting Point : 97°C

- Purity : ≥97.0% (HPLC)

The compound is typically found as a white crystalline powder and is soluble in organic solvents. Its structure includes multiple acetyl groups that facilitate its stability and reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of azido sugars can exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that modified glucose derivatives showed enhanced anticancer activity compared to their unmodified counterparts due to improved interaction with glucose transporters (GLUT) .

In vitro assays revealed that this compound induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism involves the activation of apoptotic pathways, leading to increased cell death rates. Specifically, compounds with azido modifications were shown to promote early and late apoptosis more effectively than non-modified sugars .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with GLUT transporters. The azido group enhances the affinity of the sugar for these transporters, facilitating cellular uptake. This increased uptake leads to elevated intracellular concentrations of the compound, thereby enhancing its cytotoxic effects on rapidly dividing cancer cells .

Cytotoxicity Studies

A comparative analysis of cytotoxicity among various derivatives showed that those lacking acetyl groups had lower IC50 values, indicating higher potency against cancer cells. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A-1 | 25 | MCF-7 |

| A-2 | 15 | HCT-116 |

| Control | >50 | NHDF-Neo |

This table illustrates that the azido-modified derivatives exhibited significantly lower IC50 values compared to control compounds, showcasing their potential as therapeutic agents .

Synthesis and Application

A notable study involved the synthesis of this compound from D-mannose. The synthesis route included acetylation followed by azidation processes that yielded high purity products suitable for biological testing .

In another application, this compound was used in glycoconjugation reactions to create novel glycosylated compounds with potential anti-inflammatory properties. The incorporation of azido sugars into glycoproteins demonstrated enhanced biological activity compared to non-modified counterparts .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001163 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80321-89-7 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80321-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.